2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester
Description
Properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)9-8-15-11(16-5)7-10(9)19-6/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCUYGGVHXUZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of complex organic molecules, including natural products and bioactive compounds.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by coordinating to the palladium catalyst and undergoing transmetalation with the organohalide partner. This mechanism is central to the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis.
Molecular Targets and Pathways Involved:
Palladium-Catalyzed Reactions: The palladium catalyst coordinates to the boronic acid group, facilitating the transmetalation step.
Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex, followed by reductive elimination to form the carbon-carbon bond.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridine-Based Boronic Esters
Key Observations:
Substituent Effects on Reactivity :
- Electron-withdrawing groups (EWGs) : Compounds like 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester (COOCH₃, F) exhibit enhanced electrophilicity, accelerating cross-coupling reactions.
- Electron-donating groups (EDGs) : The methylthio (SCH₃) and methoxy (OCH₃) groups in the parent compound may reduce reactivity compared to halogenated analogs but improve stability.
Steric and Solubility Considerations :
- Bulky groups (e.g., acetylpiperazine in ) reduce reaction rates due to steric hindrance.
- Polar substituents like methoxymethoxy (OCH₂OCH₃) enhance solubility in polar solvents.
Commercial Availability :
- The parent compound is discontinued, whereas halogenated derivatives (Cl, F) and carboxylated analogs remain available, reflecting their broader utility in drug discovery.
Spectroscopic Characterization :
- Pinacol ester protons (δ 1.37–1.38 in ¹H NMR) and boron-associated carbon peaks (δ 24.90–84.00 in ¹³C NMR) are consistent across analogs.
Biological Activity
2-Methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester, with the CAS number 1451392-19-0, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of boronic acids known for their ability to interact with biological targets, particularly in medicinal chemistry.
The molecular formula of this compound is C13H20BNO3S. This compound features a pyridine ring substituted with methoxy and methylthio groups, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1451392-19-0 |
| Molecular Formula | C13H20BNO3S |
| Appearance | N/A |
| Purity | 97% |
| Storage Temperature | 2-8°C |
Boronic acids have been shown to interact with various biological molecules, including enzymes and receptors. The specific mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors for serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
- Targeting Protein Interactions : The unique structure allows for potential interactions with proteins involved in signaling pathways, possibly affecting cellular processes such as proliferation and apoptosis.
Biological Activity Studies
Research has indicated various biological activities associated with this compound, particularly in the context of cancer therapy and metabolic disorders.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of 2-Methoxy-4-(methylthio)pyridine-5-boronic acid exhibit cytotoxic effects against several human cancer cell lines. For instance, a study reported IC50 values indicating significant inhibitory effects on cell viability in breast and colon cancer cells .
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit α-glucosidase, an enzyme linked to postprandial hyperglycemia in diabetic patients. The results showed promising inhibition rates, suggesting potential applications in diabetes management .
- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, potentially useful against various bacterial strains .
Research Findings
Recent advancements have highlighted the synthesis and modification of boronic acid derivatives to enhance their biological activity. The following table summarizes key findings from various studies:
Q & A
Q. What are the standard synthetic routes for preparing 2-methoxy-4-(methylthio)pyridine-5-boronic acid pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is used to couple the boronic ester with a halogenated pyridine derivative. Reaction conditions include mild bases (e.g., K₂CO₃ or NaOAc) and solvents like toluene or ethanol under reflux. Purification involves column chromatography to isolate the product .
| Reaction Component | Example | Conditions |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 1-5 mol% loading |
| Base | K₂CO₃ | 2-3 equiv, reflux in toluene |
| Solvent | Ethanol/Toluene (1:1) | 12-24 hours, inert atmosphere |
Q. How should researchers purify and characterize this boronic ester?
Post-synthesis purification often employs column chromatography with silica gel and gradients of ethyl acetate/hexane. Characterization relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and boronic ester integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
- HPLC : Purity assessment (>95% by area) .
Q. What are the critical handling and storage protocols?
- Storage : Refrigerate (2–8°C) in a sealed, dry container under inert gas (argon/nitrogen) to prevent hydrolysis.
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid exposure to moisture or strong oxidizers (e.g., H₂O₂), which degrade the boronic ester .
Advanced Research Questions
Q. How does the electronic nature of the pyridine ring influence cross-coupling efficiency?
The electron-donating methoxy and methylthio groups activate the pyridine ring, enhancing oxidative addition with palladium catalysts. However, steric hindrance at the 4- and 5-positions may reduce coupling yields. Optimizing catalyst loading (e.g., PdCl₂(dppf) at 2 mol%) and solvent polarity (e.g., DMF for bulky substrates) can mitigate this .
Q. What is the compound’s stability under aqueous or oxidative conditions?
Kinetic studies on analogous boronic esters show reactivity with H₂O₂, leading to boronic acid formation (λₘₐₓ shift from 290 nm to 405 nm in UV-vis). At pH 7.2, hydrolysis occurs slowly (t₁/₂ ~6 hours), but acidic/basic conditions accelerate degradation. Researchers should avoid aqueous workups unless stabilized by pinacol ester protection .
Q. Can this boronic ester be used in polymer synthesis?
Yes. Pinacol boronic esters are precursors for boronic acid-functionalized polymers. For example, reversible addition–fragmentation chain transfer (RAFT) polymerization with styrenic boronic esters yields amphiphilic block copolymers. Deprotection with mild acids (e.g., HCl in THF/water) generates water-soluble boronic acid polymers for sensing applications .
Q. How to address contradictions in reported reaction yields for Suzuki couplings?
Discrepancies often arise from:
- Catalyst poisoning : Thioether groups (methylthio) may bind palladium. Use excess ligand (e.g., PPh₃) to stabilize the catalyst.
- Substrate purity : Trace moisture or halides in starting materials reduce efficiency. Pre-dry solvents and substrates over molecular sieves.
- Reaction monitoring : Use TLC or in situ ¹¹B NMR to track boronic ester consumption .
Q. What role does this compound play in medicinal chemistry?
It serves as a key intermediate in synthesizing pharmaceuticals, such as TEDIZOLID (antibiotic). The boronic ester enables late-stage functionalization via Suzuki coupling to introduce heterocyclic motifs critical for bioactivity .
Q. Are there known decomposition pathways or hazardous byproducts?
Thermal decomposition may release CO and NOₓ gases. Hydrolysis produces boronic acids and pinacol, which are generally low-toxicity. However, incomplete reactions may leave residual palladium (≤50 ppm), requiring chelation with silica-thiol resin for removal .
Q. How to achieve stereoselective transformations using this boronic ester?
For allylboration reactions, in situ generation of borinic esters (via nBuLi/TFAA treatment) enhances E-selectivity. For example, β-methallyl pinacol boronic esters yield >90% E-alkenes under modified conditions, enabling chiral synthesis of complex molecules .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
